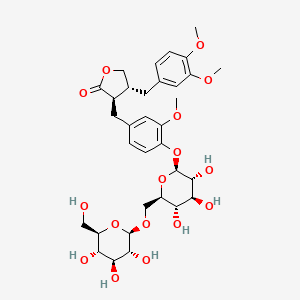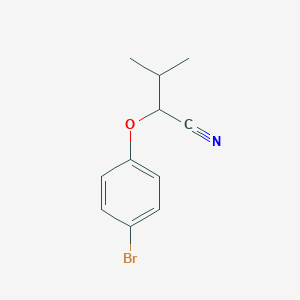
2-(4-Bromophenoxy)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-3-methylbutanenitrile, also known as BPN, is a chemical compound that has been widely used in scientific research. It belongs to the family of nitrile compounds and is commonly used as a building block in the synthesis of various organic molecules.
Applications De Recherche Scientifique
Environmental and Analytical Applications
- Environmental Concentrations and Toxicology of Bromophenols : Studies on bromophenols, like 2,4,6-Tribromophenol, highlight their occurrence as intermediates in the synthesis of brominated flame retardants and their environmental ubiquity due to various sources. These compounds are of interest due to their persistence in the environment and potential toxic effects, suggesting an area of research application for related compounds in understanding environmental impact and degradation processes (Koch & Sures, 2018).
Catalysis and Organic Synthesis
- Selective Organic Synthesis : The use of metal cation-exchanged clays in organic synthesis, including the rearrangement and alkylation reactions, provides a context where derivatives of bromophenols and nitriles could be explored for catalytic processes or as intermediates in the synthesis of complex organic molecules (Tateiwa & Uemura, 1997).
Fluorescence and Sensing Applications
- Fluorescent Chemosensors : Research on derivatives of phenols like 4-Methyl-2,6-diformylphenol for the development of chemosensors highlights the potential of bromophenols and their nitrile derivatives in creating sensitive and selective sensors for metal ions and other analytes, indicating a promising research direction in the design of new fluorescent probes (Roy, 2021).
Brominated Flame Retardants
- Novel Brominated Flame Retardants : The review on the occurrence, risks, and environmental persistence of novel brominated flame retardants, including the analysis of their presence in indoor air, dust, and consumer goods, suggests a relevant field of application for studying the environmental behavior, degradation, and toxicity of related bromophenols and nitriles (Zuiderveen, Slootweg, & de Boer, 2020).
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-3-methylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)11(7-13)14-10-5-3-9(12)4-6-10/h3-6,8,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLUSJLJKCILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)OC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-3-methylbutanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

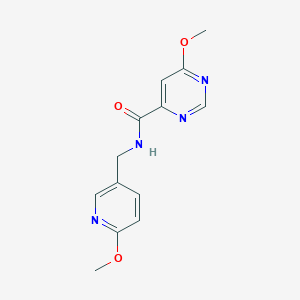
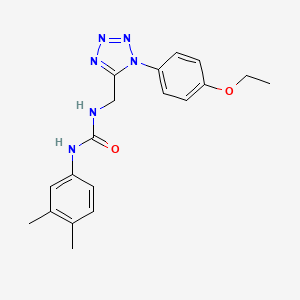
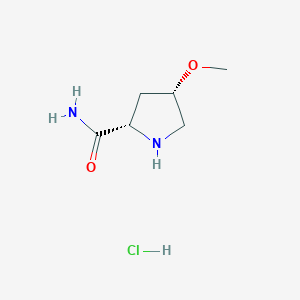
![N-(2-chlorobenzyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2611833.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2611835.png)
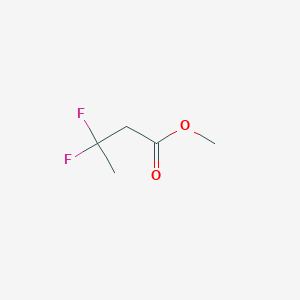
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B2611839.png)
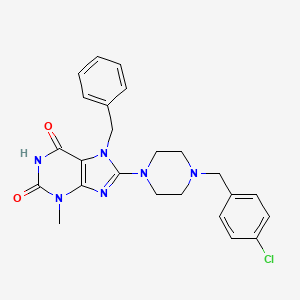
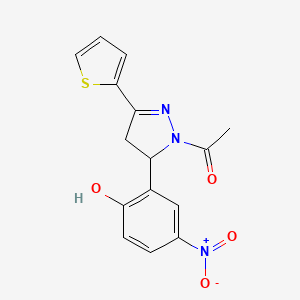
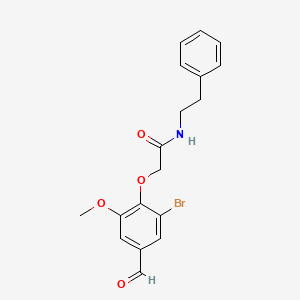
![ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B2611846.png)
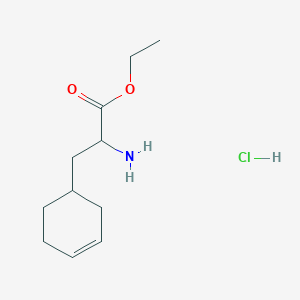
![2-[(4-Bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)
